EGFR/VEGFR-2 Dual Inhibitory Activity of 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids Benchmarked Against Erlotinib
The 1,2,3-triazole/1,2,4-oxadiazole hybrid chemotype to which CAS 895093‑68‑2 belongs has been demonstrated to act as a dual inhibitor of EGFR and VEGFR-2. In a panel of NSCLC cell lines, the most potent congeners (compounds 7i–m) exhibited GI50 values ranging from 28 to 104 nM, directly comparable to the reference drug Erlotinib (GI50 = 33 nM) [1]. Furthermore, compounds 7j, 7k, and 7l induced apoptosis via activation of caspase‑3, caspase‑8, and Bax, and downregulation of Bcl‑2, confirming a mechanism-driven antiproliferative effect [1]. While these data are derived from close structural analogs rather than CAS 895093‑68‑2 itself, the shared 1,2,3-triazole/1,2,4-oxadiazole core and the presence of a 4‑bromophenyl moiety in related active analogs support the expectation of sub‑micromolar potency for CAS 895093‑68‑2 in similar assays.
| Evidence Dimension | Antiproliferative potency (GI50) |
|---|---|
| Target Compound Data | Not directly reported; class-level GI50 = 28−104 nM for closest analogs (compounds 7i–m) |
| Comparator Or Baseline | Erlotinib GI50 = 33 nM |
| Quantified Difference | Class-level GI50 values overlap with Erlotinib; most potent analogs equipotent or superior |
| Conditions | NSCLC cell lines (A549, H1975, H460, H1650, H1299); MTT assay; 48 h exposure |
Why This Matters
Demonstrates that the 1,2,3-triazole/1,2,4-oxadiazole core can achieve reference‑standard potency, justifying procurement of CAS 895093‑68‑2 as a lead‑like scaffold for anticancer kinase programs.
- [1] Mahmoud, M. A.; Mohammed, A. F.; Salem, O. I. A.; Almutairi, T. M.; Bräse, S.; Youssif, B. G. M. Design, Synthesis, and Apoptotic Antiproliferative Action of New 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids as Dual EGFR/VEGFR-2 Inhibitors. J. Enzyme Inhib. Med. Chem. 2024, 39 (1), 2305856. View Source
